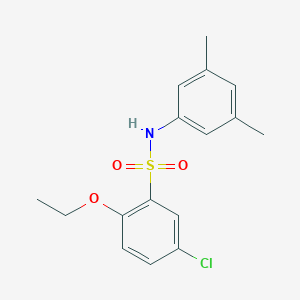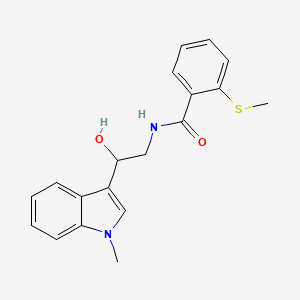
5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide, also known as CDMEB, is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in various fields. CDMEB is a synthetic compound that is commonly used as a tool compound for studying protein-protein interactions, as well as for developing new drugs.
Wirkmechanismus
5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide acts as an inhibitor of protein-protein interactions by binding to a specific site on the target protein. This binding disrupts the interaction between the target protein and its partner protein, leading to the inhibition of downstream signaling pathways. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the disruption of hydrogen bonding and electrostatic interactions between the target protein and its partner protein.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis, or programmed cell death, in these cells. This compound has also been shown to have anti-inflammatory effects, and to inhibit the activity of certain enzymes, such as carbonic anhydrase IX.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide has several advantages as a tool compound for studying protein-protein interactions. It is a small molecule that can easily penetrate cell membranes and reach its target protein. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, such as its lack of selectivity for specific protein-protein interactions, and its potential toxicity at high concentrations.
Zukünftige Richtungen
The potential applications of 5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide in scientific research are vast, and several future directions can be explored. One possible direction is the development of new this compound derivatives with improved selectivity and potency for specific protein-protein interactions. Another direction is the application of this compound in the development of new cancer therapies, either alone or in combination with other drugs. Additionally, the use of this compound in the study of other diseases, such as neurodegenerative diseases, could also be explored.
Synthesemethoden
The synthesis of 5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide involves the reaction between 5-chloro-2-ethoxybenzenesulfonyl chloride and 3,5-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide has been extensively used in scientific research as a tool compound for studying protein-protein interactions. It has been shown to inhibit the interaction between two proteins, such as the interaction between the tumor suppressor protein p53 and the oncoprotein MDM2. This inhibition can lead to the activation of p53, which is a key regulator of cell growth and division, and can therefore have potential applications in the development of new cancer therapies.
Eigenschaften
IUPAC Name |
5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-4-21-15-6-5-13(17)10-16(15)22(19,20)18-14-8-11(2)7-12(3)9-14/h5-10,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLBCZLUMNTSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2522079.png)
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid](/img/structure/B2522081.png)

![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)


![5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2522087.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2522088.png)

![N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide](/img/structure/B2522092.png)